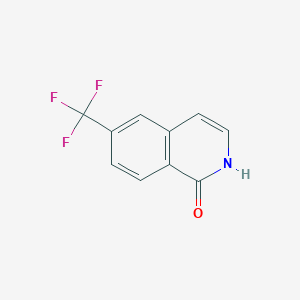

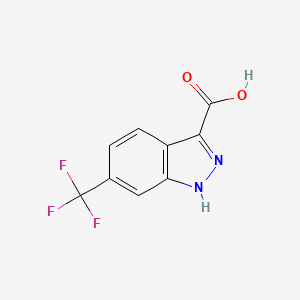

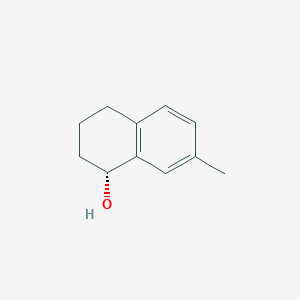

![molecular formula C7H6ClN3O B1416691 (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol CAS No. 1184916-24-2](/img/structure/B1416691.png)

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol

Overview

Description

“(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol” is a chemical compound with the molecular formula C7H6ClN3O . It has a molecular weight of 183.6 . The compound is also known by its IUPAC name, (6-chloroimidazo [1,2-b]pyridazin-2-yl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-3,12H,4H2 . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Scientific Research Applications

1. Chemical Synthesis and Arylation

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol has been studied for its role in chemical synthesis, particularly in the direct intermolecular C-H arylation. Researchers have achieved the arylation of 6-chloroimidazo[1,2-b]-pyridazine in its 3-position, demonstrating tolerance to reaction conditions in the presence of chloro groups. This has led to the synthesis of various 3-(hetero)arylimidazo[1,2-b]pyridazines with good to excellent yields. This methodology has been applied successfully to the synthesis of 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui et al., 2010).

2. Synthesis of VEGFR-2 Kinase Inhibitors

Another significant application is in the synthesis of vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. A convergent and streamlined synthesis approach has been developed using an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols. This new process, free of chromatography, is not only useful for the bulk supply of these compounds but also applicable to the synthesis of other compounds containing the 6-etherified imidazo[1,2-b]pyridazin-2-amine core (Ishimoto et al., 2013).

3. Magnetic Properties of Hydrochloride Crystals

The compound has also been studied for its role in the structural and magnetic properties of hydrochloride crystals. Research into hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical, which is closely related to (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, has shown significant findings. These studies help in understanding the relationship between magnetic properties and crystal-stacking structures, contributing to the field of materials science (Yong, Zhang, & She, 2013).

4. Palladium-Catalyzed Alkenylation

The compound has also been utilized in the synthesis of 3-alkenylimidazo[1,2-a]pyridines through palladium-catalyzed C-H alkenylation. This research explores the scope and limitations of this method and has shown compatibility with the presence of a chloro substituent in the 6-position, leading to the functionalization of 6-chloroimidazo[1,2-a]pyridines using Suzuki cross-coupling conditions (Koubachi et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive system, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-5(4-12)3-11(7)10-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNACWOFKWGHMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655030 | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |

CAS RN |

1184916-24-2 | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

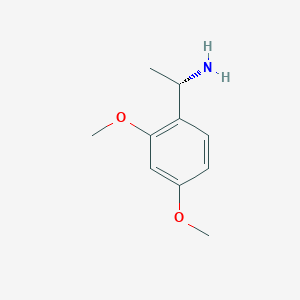

![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)

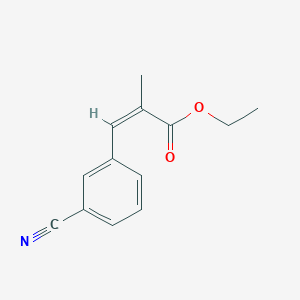

![N-methyl-[6-(2-furyl)pyrid-3-yl]methylamine](/img/structure/B1416617.png)

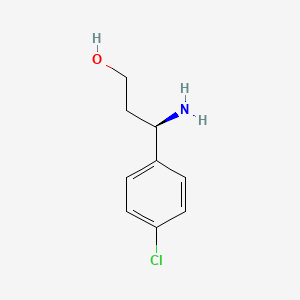

![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)